molecular formula C11H14BrN3O B6319604 (5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone CAS No. 342013-83-6

(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone

Cat. No. B6319604
CAS RN: 342013-83-6
M. Wt: 284.15 g/mol
InChI Key: LUSYOTUBPQWQTA-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone, also known as 5-BPPM, is a synthetic compound with a broad range of potential applications in the scientific research field. It is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen, and bromine atoms. 5-BPPM has found use in the synthesis of various molecules and as a reagent in organic chemistry. This compound has also been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand in metal complexes and as a catalyst in organic reactions.

Scientific Research Applications

(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone has been studied for its potential applications in the scientific research field. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of other molecules. Additionally, it has been used in the development of fluorescent probes for the detection of metal ions, and in the synthesis of peptides and other biomolecules.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone is not fully understood. However, it is believed to act as a ligand in metal complexes, forming stable complexes with metal ions such as zinc and copper. Additionally, it has been shown to act as a catalyst in organic reactions, promoting the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone are not well understood. However, it has been studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand in metal complexes and as a catalyst in organic reactions. Additionally, it has been studied for its potential applications in imaging techniques and drug delivery systems.

Advantages and Limitations for Lab Experiments

(5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize in the laboratory, and it is stable under a wide range of conditions. Additionally, it is relatively non-toxic and has a low cost. However, it is not suitable for use in vivo, as its effects on the human body are not fully understood.

Future Directions

In the future, (5-Bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone could be further studied for its potential applications in medicinal chemistry, particularly for its ability to act as a ligand in metal complexes and as a catalyst in organic reactions. Additionally, it could be studied for its potential applications in imaging techniques and drug delivery systems. Furthermore, further research could be conducted to better understand its biochemical and physiological effects. Finally, it could be used as a reagent in the synthesis of other molecules, such as peptides and other biomolecules.

properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-14-2-4-15(5-3-14)11(16)9-6-10(12)8-13-7-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSYOTUBPQWQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635926
Record name (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone

CAS RN

342013-83-6
Record name (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromonicotinic acid (0.020 g, 0.10 mmol), 1-methylpiperazine (0.015 g, 0.15 mmol), HATU (0.046 g, 0.12 mmol), DIPEA (0.052 g, 0.40 mmol), and dioxane (2 mL) were added to a 20 mL vial. The vial was sealed and placed on a heater/shaker for 3 days at 40° C. The reaction mixture, containing the title compound, was used without purification.
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step One
Name
Quantity
0.046 g
Type
reactant
Reaction Step One
Name
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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